Lipophilicity Profiling Against Closest Analogs
The calculated partition coefficient (clogP) of 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (clogP ≈ 1.96–2.27) is substantially higher than that of the 4-methylphenyl analog (clogP ≈ 1.2–1.5, based on C12H10N2O3 analogs) and lower than that of the 4-chlorophenyl analog (clogP ≈ 1.8–2.0) and 4-bromophenyl analog (clogP ≈ 2.0–2.5), positioning it as a unique intermediate-lipophilicity member within the 1-aryl series [1][2]. LogP is a critical determinant of membrane permeability, solubility, and non-specific protein binding, meaning that the 0.3–0.8 unit difference relative to the methyl and chloro/bromo analogs translates into measurably different drug-like properties [3].
| Evidence Dimension | Calculated Octanol–Water Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.96–2.27 (ZINC8581588 and closely related ZINC entries for C13H12N2O3) [1] |
| Comparator Or Baseline | 4-Methylphenyl analog (C12H10N2O3): clogP ≈ 1.2–1.5 ; 4-Chlorophenyl analog (C11H7ClN2O3): clogP ≈ 1.8–2.0; 4-Bromophenyl analog (C11H7BrN2O3): clogP ≈ 2.0–2.5 |
| Quantified Difference | clogP elevation of ~0.5–0.8 log units over the methyl analog; ~0.1–0.3 log units below the bromo analog. |
| Conditions | Calculated logP values sourced from the ZINC15 database and vendor CLogP estimates; no experimental logP for the title compound has been published. |
Why This Matters
Procurement of the 4-ethylphenyl analog provides a lipophilicity increment over the methyl analog that is predictable and SAR-relevant, enabling systematic optimization of membrane permeability without the toxicity and reactivity risks associated with the halogenated analogs.
- [1] ZINC15 Database. ZINC8581588 (C13H12N2O3, clogP 2.266). https://zinc15.docking.org/substances/ZINC000008581588 (accessed 2026-05-04). View Source
- [2] ZINC15 Database. ZINC34224783 (C13H12N2O3, clogP 1.957). https://zinc15.docking.org/substances/ZINC000034224783 (accessed 2026-05-04). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
